REACTION_CXSMILES
|
[F:1][C:2]1[CH:13]=[CH:12][C:5]([CH2:6][CH:7]([C:10]#[N:11])[C:8]#[N:9])=[CH:4][CH:3]=1.O.[NH2:15][NH2:16]>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][C:7]2[C:10]([NH2:11])=[N:15][NH:16][C:8]=2[NH2:9])=[CH:12][CH:13]=1 |f:1.2|
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Name
|
|
Quantity
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1.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CC(C#N)C#N)C=C1
|
Name
|
|
Quantity
|
2.111 mL
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Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
FC1=CC=C(CC=2C(=NNC2N)N)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |